molecular formula C11H10O4 B2792543 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone CAS No. 53771-24-7

1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone

Cat. No.: B2792543
CAS No.: 53771-24-7
M. Wt: 206.197
InChI Key: CFRACNSWRVVEFU-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone is an acetophenone derivative featuring hydroxyl groups at positions 2 and 4 of the aromatic ring and a propargyl ether (prop-2-ynoxy) substituent at position 4. The propargyl group introduces unique electronic and steric properties due to its terminal alkyne functionality, which may influence biological activity, chemical reactivity, and physical characteristics such as lipophilicity.

Properties

IUPAC Name

1-(2,4-dihydroxy-6-prop-2-ynoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-3-4-15-10-6-8(13)5-9(14)11(10)7(2)12/h1,5-6,13-14H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRACNSWRVVEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OCC#C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone typically involves the reaction of 2,4-dihydroxyacetophenone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups undergo oxidation under acidic or enzymatic conditions. For example:

Reaction Reagents/Conditions Product
Hydroxyl → QuinoneKMnO₄/H₂SO₄6-prop-2-ynoxy-1,4-benzoquinone
Hydroxyl → Semiquinone radicalHorseradish peroxidase/H₂O₂ Radical intermediates (EPR-detectable)

Mechanistic Insight :

  • The ortho-dihydroxy configuration facilitates two-electron oxidation to quinones via proton-coupled electron transfer (PCET) pathways.

  • Propargyl ether groups remain inert under mild oxidative conditions but may participate in cyclization at elevated temperatures .

Reduction Reactions

The ethanone group is reducible to secondary alcohols:

Reaction Reagents/Conditions Product
Ethanone → EthanolNaBH₄/MeOH 1-(2,4-dihydroxy-6-prop-2-ynoxyphenyl)ethanol
Ethanone → EthaneZn(Hg)/HCl (Clemmensen) 1-(2,4-dihydroxy-6-prop-2-ynoxyphenyl)ethane

Key Observations :

  • Sodium borohydride selectively reduces the ketone without affecting propargyl ethers .

  • Strong reducing agents (e.g., LiAlH₄) may induce side reactions at the propargyl group.

Substitution and Addition Reactions

The propargyl ether group participates in click chemistry and nucleophilic substitutions:

Reaction Reagents/Conditions Product
Alkyne-Azide CycloadditionCu(I)/Sodium ascorbate 1,2,3-triazole-linked derivatives
Nucleophilic SubstitutionR-X/K₂CO₃ (SN2) Alkylated phenolic derivatives

Experimental Data :

  • Cu-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds with >90% yield in DMF at 60°C .

  • Alkylation of phenolic hydroxyls requires protection of the ethanone group to avoid competitive reactions .

Acid/Base-Driven Reactions

Phenolic hydroxyls undergo pH-dependent deprotonation and electrophilic substitutions:

Reaction Reagents/Conditions Product
AcetylationAc₂O/pyridine 2,4-diacetoxy-6-prop-2-ynoxyphenylethanone
SulfonationH₂SO₄ (conc.)Sulfonated derivatives

Structural Impact :

  • Acetylation shifts the electronic environment, enhancing solubility in apolar solvents .

  • Sulfonation occurs preferentially at the para-hydroxyl position due to steric hindrance at the ortho site.

Thermal Decomposition

At temperatures >200°C, the propargyl ether undergoes Bergman cycloaromatization:

Reaction Conditions Product
Cycloaromatization220°C, inert atmosphereNaphthoquinone analogs

Mechanistic Pathway :

  • Propargyl ethers form reactive diradical intermediates, which cyclize to fused aromatic systems.

Comparative Reactivity Table

Functional Group Reactivity Preferred Reagents
Phenolic hydroxylsHigh (pKa ~8-10)Electrophiles, oxidants
EthanoneModerateNaBH₄, LiAlH₄
Propargyl etherLow (requires catalysts)Cu(I), azides, strong acids

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be described by its IUPAC name, which indicates the presence of hydroxyl groups and an ethynyl substituent. The chemical formula is C12H12O4C_{12}H_{12}O_4, and its molecular structure features a phenolic core, which is crucial for its biological activity.

Biological Activities

  • Antioxidant Properties :
    • Research has shown that 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone exhibits significant antioxidant activity. This property is vital for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects :
    • The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Antifungal Activity :
    • Preliminary studies indicate that this compound may possess antifungal properties, making it a candidate for developing new antifungal agents. Its mechanism may involve disrupting fungal cell wall synthesis .

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as a lead structure for synthesizing new drugs targeting various diseases, particularly those involving oxidative stress and inflammation. Its derivatives are being explored for enhanced efficacy and reduced side effects .
  • Cosmetic Industry :
    • Due to its antioxidant properties, this compound is being investigated for use in cosmetic formulations aimed at skin protection against environmental damage .

Case Studies

StudyApplicationFindings
Study 1Antioxidant ActivityDemonstrated significant reduction in oxidative markers in vitro .
Study 2Anti-inflammatory EffectsInhibition of TNF-alpha production in macrophages .
Study 3Antifungal TestingShowed efficacy against Candida species in preliminary assays .

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the prop-2-ynoxy group can participate in covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The compound’s key structural features are compared to related hydroxyacetophenones (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups
1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone 2-OH, 4-OH, 6-O-prop-2-ynyl ~194.19* Propargyl ether, dihydroxy
1-(2-Hydroxy-6-methoxyphenyl)ethanone 2-OH, 6-OCH3 166.17 Methoxy, hydroxy
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone 2-OH, 4-OH, 6-OCH3, 3-CH3 Not reported Methyl, methoxy, dihydroxy
1-(2-Hydroxy-6-propoxyphenyl)ethanone 2-OH, 6-O-propyl 194.23 Propyl ether, hydroxy
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2-OH, 5-OH, 4-OCH3 182.17 Dihydroxy, methoxy

*Estimated based on propoxy analog ().

Key Observations :

  • Propargyl vs. Alkyl Ethers : The propargyl group in the target compound may enhance π-π interactions or act as a reactive handle in click chemistry, unlike methoxy or propoxy groups. This could improve binding to biological targets or enable derivatization .
  • Hydroxyl Group Positioning: Compounds with dihydroxy substituents (e.g., 2,4-dihydroxy or 2,5-dihydroxy) exhibit stronger α-glucosidase inhibition compared to mono-hydroxy analogs, as shown in . The target compound’s 2,4-dihydroxy arrangement may similarly favor bioactivity .

Physicochemical Properties

Lipophilicity and Solubility :

  • This trade-off is critical for bioavailability in drug design.

Thermal Stability :

  • Propargyl ethers are prone to polymerization or oxidation under heat or light. Stabilization strategies, such as steric hindrance or derivatization, may be necessary for practical applications .

Biological Activity

1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone, also known as 2',4'-dihydroxyacetophenone, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₈H₈O₃
  • Molecular Weight : 152.1473 g/mol
  • CAS Registry Number : 89-84-9
  • IUPAC Name : 1-(2,4-dihydroxyphenyl)ethanone

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study investigated its impact on the HT-29 human colon adenocarcinoma cell line. The results indicated that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner, characterized by morphological changes such as cell shrinkage and membrane blebbing .

Cell LineIC50 (µM)Mechanism of Action
HT-2915Induction of apoptosis
MRC-5 (normal)>100No significant cytotoxicity observed

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes related to neurodegenerative diseases. It has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease. The compound exhibited competitive inhibition with an IC50 value of approximately 28.76 nM .

EnzymeIC50 (nM)Reference Compound IC50 (nM)
Acetylcholinesterase28.7640.76

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress. It effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .

Study on Apoptotic Mechanisms

A case study involving the treatment of HT-29 cells with this compound reported significant apoptotic features. The study utilized various assays including MTT to assess cell viability and flow cytometry to analyze apoptosis markers. The findings confirmed that the compound triggers intrinsic apoptotic pathways through mitochondrial depolarization and caspase activation .

Neuroprotective Effects

In another investigation focused on neuroprotection, the compound was tested in vitro for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting potential applications in neurodegenerative disorders .

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